2-(4-Benzylpiperazin-1-yl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
Overview
Description
2-(4-Benzylpiperazin-1-yl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrimidine core substituted with a benzylpiperazine moiety, a methoxyphenyl group, and a trifluoromethyl group
Preparation Methods
The synthesis of 2-(4-Benzylpiperazin-1-yl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic synthesis. The process often begins with the preparation of the pyrimidine core, followed by the introduction of the benzylpiperazine, methoxyphenyl, and trifluoromethyl groups through various substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Specific synthetic routes and reaction conditions can be found in detailed chemical literature .
Chemical Reactions Analysis
2-(4-Benzylpiperazin-1-yl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles.
Scientific Research Applications
2-(4-Benzylpiperazin-1-yl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety may interact with neurotransmitter receptors, while the methoxyphenyl and trifluoromethyl groups can influence the compound’s binding affinity and selectivity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications .
Comparison with Similar Compounds
When compared to similar compounds, 2-(4-Benzylpiperazin-1-yl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine stands out due to its unique combination of functional groups. Similar compounds may include other pyrimidine derivatives with different substituents, such as:
- 2-(4-Benzylpiperazin-1-yl)-4-(3-hydroxyphenyl)-6-(trifluoromethyl)pyrimidine
- 2-(4-Benzylpiperazin-1-yl)-4-(3-methoxyphenyl)-6-(methyl)pyrimidine These compounds may share some chemical properties but differ in their reactivity and potential applications .
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N4O/c1-31-19-9-5-8-18(14-19)20-15-21(23(24,25)26)28-22(27-20)30-12-10-29(11-13-30)16-17-6-3-2-4-7-17/h2-9,14-15H,10-13,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAROIFDLLATSIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N3CCN(CC3)CC4=CC=CC=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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